molecular formula C19H18BrClN2OS B2709915 (5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-97-9

(5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2709915
CAS No.: 862826-97-9
M. Wt: 437.78
InChI Key: ZWZFXLUALYFBEN-UHFFFAOYSA-N
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Description

This compound belongs to a class of substituted imidazolyl methanones, characterized by a 4,5-dihydro-1H-imidazole core linked to a benzyl thioether and a halogenated aromatic ring. The structure features a (5-bromo-2-chlorophenyl) group attached to the methanone carbon and a (2,5-dimethylbenzyl)thio substituent at the 2-position of the imidazoline ring. Such compounds are often explored for pharmaceutical or agrochemical applications due to their tunable electronic and steric profiles .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2OS/c1-12-3-4-13(2)14(9-12)11-25-19-22-7-8-23(19)18(24)16-10-15(20)5-6-17(16)21/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZFXLUALYFBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , identified by its CAS number 461432-22-4 , is a synthetic organic molecule with potential biological activity. Its structure features a brominated and chlorinated phenyl group linked to a thioether-substituted imidazole derivative, suggesting possible interactions with various biological targets.

  • Molecular Formula : C15H12BrClN2OS
  • Molecular Weight : 339.612 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : Recommended at -20°C for stability

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Receptor Tyrosine Kinases (RTKs) : These are crucial in signaling pathways that regulate cell proliferation and survival. The compound may act as an inhibitor of RTK pathways, similar to other known inhibitors in the class of multikinase inhibitors (MKIs) .
  • Anticancer Activity : The structural components suggest potential anticancer properties, particularly through inhibition of angiogenesis mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related derivatives:

Activity Description Reference
AnticancerInhibits proliferation of cancer cells via RTK inhibition.
CytotoxicityExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialPotential antimicrobial properties noted in related thioether compounds.
Anti-inflammatoryRelated compounds show anti-inflammatory effects in preclinical studies.

Case Studies

  • Anticancer Efficacy
    A study investigated the effects of related imidazole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting similar potential for the target compound .
  • Targeting VEGFR
    Research focusing on VEGFR inhibitors demonstrated that modifications in the phenyl group could enhance selectivity and potency against angiogenesis in tumor models. This indicates that structural analogs of the compound could be effective in cancer therapy .
  • Thioether Compounds
    Investigations into thioether-containing compounds revealed their role in modulating immune responses and exhibiting antimicrobial properties, providing a basis for further exploration into the biological activity of this compound .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound can be compared to two closely related analogs:

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Aromatic Group: Replaces the 5-bromo-2-chlorophenyl with a 5-bromo-2-furyl moiety, reducing aromaticity and introducing oxygen heteroatoms. Thioether Substituent: Uses a 3-fluorobenzyl group instead of 2,5-dimethylbenzyl, altering electronic effects (fluorine’s electronegativity vs. methyl’s steric/inductive effects).

2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (): Core Structure: Lacks the methanone-linked aromatic ring but retains the imidazoline-thioether scaffold. Substituents: Features a 2-chlorobenzyl group, emphasizing steric hindrance near the chlorine atom.

Molecular Properties and Spectroscopic Data

Property Target Compound 5-Bromo-2-furyl Analog 2-Chlorobenzyl Analog
Molecular Formula C₁₉H₁₇BrClN₂OS (inferred) C₁₆H₁₃BrFN₂O₂S C₁₀H₁₁ClN₂S
Molecular Weight (g/mol) ~458.8 (calculated) 411.3 226.7
Key Substituents 5-Bromo-2-chlorophenyl, 2,5-dimethylbenzyl 5-Bromo-2-furyl, 3-fluorobenzyl 2-Chlorobenzyl
Spectroscopic Techniques NMR, UV (hypothesized) NMR, UV NMR
  • Spectroscopy : The 5-bromo-2-chlorophenyl group would produce distinct ¹H/¹³C-NMR signals for halogenated aromatic protons (δ ~7.5–8.5 ppm) and methyl groups (δ ~2.3–2.6 ppm). Similar compounds in and confirm that NMR is critical for elucidating substitution patterns .

Electronic and Steric Profiles

  • Electron-Withdrawing Effects: The bromine and chlorine in the target compound enhance electrophilicity at the methanone carbonyl compared to the furyl analog’s oxygen .

Computational Analysis

For example:

  • The target compound’s chlorine and bromine atoms would localize electron density in the aromatic ring, while the dimethylbenzyl group may delocalize electron density across the thioether linkage.
  • Such computational insights are critical for predicting reactivity or interaction with biological targets .

Research Findings and Trends

Halogen Effects : Bromine and chlorine synergistically increase molecular weight and polar surface area compared to fluorine or furyl-containing analogs, impacting solubility and membrane permeability .

Thioether Linkages : The benzyl thioether group enhances metabolic stability compared to oxygen ethers, as seen in pharmaceutical analogs .

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